

A Technical Guide to the Spectral Data of 4-Phenylbutylamine

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Compound of Interest

Compound Name: 4-Phenylbutylamine

Cat. No.: B088947

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-phenylbutylamine**. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate analysis and interpretation.

Compound Information

Property	Value
Chemical Name	4-Phenylbutylamine
Synonyms	4-Phenylbutan-1-amine, Benzenebutanamine
CAS Number	13214-66-9
Molecular Formula	C ₁₀ H ₁₅ N
Molecular Weight	149.23 g/mol
Structure	NCCCCc1ccccc1 (SMILES)

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful technique for elucidating the structure of **4-phenylbutylamine**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for **4-Phenylbutylamine**

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
Phenyl-H	7.27 - 7.11	m	5H	-
Ar-CH ₂ - (H4)	2.64	t	2H	7.6
-CH ₂ -NH ₂ (H1)	2.68	t	2H	7.9
Ar-CH ₂ -CH ₂ - (H3)	1.67 - 1.45	m	2H	-
-CH ₂ -CH ₂ -NH ₂ (H2)	1.29	m	2H	-
-NH ₂	1.29 (broad)	s	2H	-

m = multiplet, t = triplet, s = singlet Data is referenced from spectra obtained in CDCl₃.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for **4-Phenylbutylamine**

Assignment	Chemical Shift (δ) ppm
Phenyl C (ipso)	142.9
Phenyl CH	129.1
Phenyl CH	128.2
-CH ₂ -NH ₂	42.4
Ar-CH ₂ -	35.8
Ar-CH ₂ -CH ₂ -	33.6
-CH ₂ -CH ₂ -NH ₂	29.1

Data is representative and may vary slightly based on solvent and experimental conditions.[\[2\]](#)

NMR Experimental Protocol

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[\[2\]](#)

Sample Preparation:

- Weighing: Accurately weigh 10-20 mg of **4-phenylbutylamine**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Standard: If quantitative analysis is required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[\[2\]](#)

Data Acquisition (400 MHz Spectrometer):[\[2\]](#)

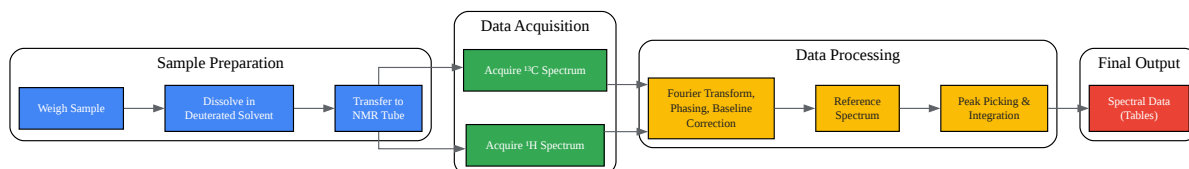
- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.

- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-64, depending on concentration.
- Temperature: 298 K.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Spectral Width: 220-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on concentration.
 - Temperature: 298 K.

Data Processing:

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) before Fourier transformation.[\[2\]](#)
- Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.[\[2\]](#)
- Referencing: Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).
- Integration and Peak Picking: Integrate the peaks in the ^1H spectrum and perform peak picking for both ^1H and ^{13}C spectra.[\[2\]](#)

NMR Analysis Workflow



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Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-phenylbutylamine**. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of different bonds.

IR Spectral Data

Table 3: Key IR Absorption Bands for **4-Phenylbutylamine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3380 - 3250	N-H Stretch (symmetric & asymmetric)	Primary Amine (-NH ₂)
3085, 3062, 3027	C-H Stretch	Aromatic Ring
2930, 2855	C-H Stretch (asymmetric & symmetric)	Alkyl Chain (-CH ₂ -)
1604, 1496, 1454	C=C Stretch	Aromatic Ring
1585 - 1650	N-H Bend (scissoring)	Primary Amine (-NH ₂)
747, 698	C-H Out-of-plane Bend	Monosubstituted Benzene

Data obtained from FT-IR analysis in the liquid phase.[3]

IR Experimental Protocol

Sample Preparation (Liquid Film):[4]

- Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue and washing with a volatile solvent like methylene chloride or ethanol.
- Place a small drop of liquid **4-phenylbutylamine** onto the surface of one KBr plate.
- Place the second KBr plate on top and gently rotate it a quarter turn to spread the sample into a thin, even film.
- If the resulting spectrum is too intense (peaks are flat-topped), separate the plates and wipe one clean before reassembling to create a thinner film.
- Mount the plates in the spectrometer's sample holder.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the sample holder with the KBr plates into the instrument.
- Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .
- The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-phenylbutylamine**, aiding in its identification and structural confirmation.

MS Spectral Data

The mass spectrum is typically acquired using Electron Impact (EI) ionization.

Table 4: Major Fragments in the EI-Mass Spectrum of **4-Phenylbutylamine**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
149	15.8	$[M]^+$ (Molecular Ion)
132	3.9	$[M - NH_3]^+$
104	12.2	$[C_8H_8]^+$ (Styrene ion)
91	14.5	$[C_7H_7]^+$ (Tropylium ion)
45	29.5	$[CH_3CH=NH_2]^+$
30	100.0	$[CH_2=NH_2]^+$ (Base Peak)

Ionization was performed at 75 eV.^[1] The base peak at m/z 30 is characteristic of primary amines, resulting from alpha-cleavage.

MS Experimental Protocol (GC-MS with EI)

Sample Preparation:

- Prepare a dilute solution of **4-phenylbutylamine** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Transfer the solution to an autosampler vial for injection.

Gas Chromatography (GC) Method:

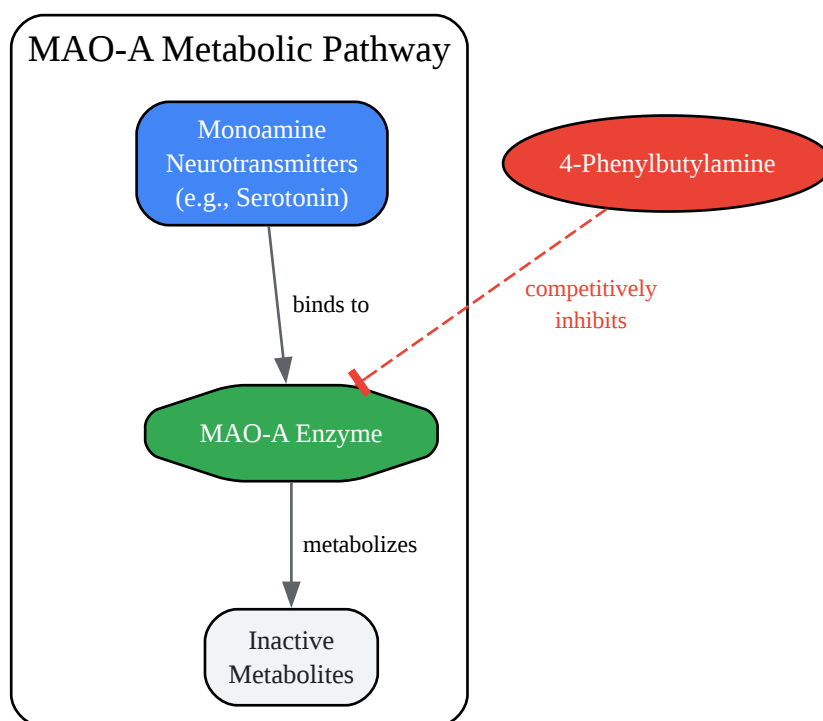
- Injector: Split/splitless, typically operated at 250 °C.
- Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

- Ionization Mode: Electron Impact (EI).[1]
- Ionization Energy: 70 eV.[1]
- Source Temperature: 230-250 °C.[1]
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 25-300.

4-Phenylbutylamine and MAO-A Inhibition

4-Phenylbutylamine acts as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters like serotonin and norepinephrine.[5] This interaction can be visualized as a simple signaling pathway.



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Inhibition of MAO-A by **4-Phenylbutylamine**.

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